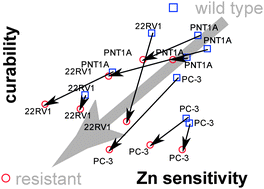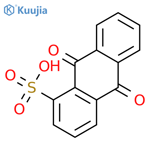KRAS NF-κB is involved in the development of zinc resistance and reduced curability in prostate cancer
Metallomics Pub Date: 2014-05-06 DOI: 10.1039/C4MT00065J
Abstract
Zinc(II) ions are important components of many proteins and are involved in numerous cellular processes such as apoptosis or drug resistance. Prostate cancer has a unique relationship with zinc(II) ions. However, the relationship was examined only in short-term zinc(II) treatments. Therefore, the aim of this study was to create zinc-resistant prostatic cell lines at various stages of the disease (22Rv1 and PC-3) and a normal prostate epithelium (PNT1A) using a long-term zinc exposure. Consequently, the expression profile of the following genes was analyzed: BAX, Bcl-2, Beclin-1, CFLAR, HIF1α, KRAS, mTOR, MT1A, MT2A, NF-κB1, p53, survivin, ZIP1, ZnT-1. The resistance was verified using the MTT test; on average a 1.35-fold lower zinc(II) toxicity (higher IC50) was determined in zinc(II)-resistant cells. The associated resistance to cisplatin was also determined; IC50 for cisplatin was 1.52-fold higher. With regard to the gene expression profiles, our results indicate that differential mechanisms participate in the short-term zinc toxicity regulation and long-term resistance; the short-term treatment was associated with MT2A (p < 0.001), ZnT-1 (p < 0.001), and MT1A (p < 0.03) and the long-term resistance was associated particularly with NF-κB1 (p < 0.001), CFLAR (p < 0.001), KRAS (p < 0.001), p53 (p < 0.002), survivin (p = 0.02), ZIP1 (p = 0.002), BAX (p = 0.005), and HIF1α (p = 0.05). Therefore, the KRAS-PI3K-NF-κB pathway is expected to play a crucial role in the regulation of zinc resistance. In summary, compared to previous studies, identical mechanisms of resistance were demonstrated on multiple cell lines, both non-tumor and tumorous, derived both from primary and advanced secondary sites.


Recommended Literature
- [1] Characteristics of wear particles and wear behavior of retrieved PEEK-on-HXLPE total knee implants: a preliminary study†
- [2] Front cover
- [3] Superadiabaticity in reaction waves as a mechanism for energy concentration
- [4] In-depth study on the structures and properties of rare-earth-containing perovskite materials
- [5] Front cover
- [6] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [7] The surface acidity of solid oxides and its characterization by IR spectroscopic methods. An attempt at systematization
- [8] A two-dimensional molecular network structure of trimesic acid prepared by adsorption-induced self-organization†
- [9] Singlet oxygen-promoted one-pot synthesis of highly ordered mesoporous silica materials via the radical route†
- [10] Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography









